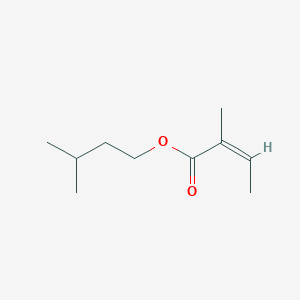
Isoamyl angelate
Übersicht
Beschreibung
Isoamyl angelate is a natural product found in Chamaemelum nobile . It has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol . The IUPAC name for Isoamyl angelate is 3-methylbutyl (Z)-2-methylbut-2-enoate .
Molecular Structure Analysis
The molecular structure of Isoamyl angelate includes a total of 29 bonds, with 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 ester . The InChI string representation of the molecule isInChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3/b9-5- . Physical And Chemical Properties Analysis
Isoamyl angelate has a molecular weight of 170.25 g/mol, a XLogP3-AA value of 3, no hydrogen bond donors, 2 hydrogen bond acceptors, and 5 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Pharmacology
Application Summary
Isoamyl angelate has been studied for its potential therapeutic effects in pharmacology, particularly in relation to gastrointestinal spasms and palliative care.
Methods of Application
In vitro studies have utilized isoamyl angelate extracted from Roman chamomile, applying it to smooth muscle tissues to observe its spasmolytic effects. Animal models have been used to assess its sedative and anti-inflammatory properties.
Results and Outcomes
The compound demonstrated significant spasmolytic activity, suggesting potential for treating conditions like irritable bowel syndrome. It also showed sedative effects in animal models, indicating possible use in palliative care settings .
Aromatherapy
Application Summary
In aromatherapy, isoamyl angelate is valued for its calming aroma, contributing to the soothing properties of essential oils like Roman chamomile.
Methods of Application
Isoamyl angelate is included in essential oil blends and diffused in the air or applied topically after dilution with a carrier oil.
Results and Outcomes
Users report feelings of relaxation and reduced anxiety when exposed to aromas containing isoamyl angelate. Its presence in Roman chamomile oil is associated with improved sleep quality and stress relief .
Gastroenterology
Application Summary
Research in gastroenterology has explored the use of isoamyl angelate in managing conditions related to gastrointestinal smooth muscle activity.
Methods of Application
The compound has been tested in vitro on gastrointestinal tissues and in vivo in rodent models to evaluate its effects on gastrointestinal motility.
Results and Outcomes
Isoamyl angelate showed promise in modulating gastrointestinal motility, which could be beneficial in treating disorders such as dyspepsia and gastroparesis .
Cell Biology
Application Summary
Isoamyl angelate’s impact on cell biology includes studies on its role in cell proliferation and secondary metabolite production.
Methods of Application
Cell cultures have been treated with isoamyl angelate to observe changes in cell growth and metabolite profiles.
Results and Outcomes
Findings suggest that isoamyl angelate may influence cell division and growth, as well as the production of certain secondary metabolites, which could have implications for plant breeding and biotechnology applications .
Alternative Medicine
Application Summary
In alternative medicine, isoamyl angelate is recognized for its potential benefits in skin care and as a natural remedy for various ailments.
Methods of Application
Topical applications include using diluted isoamyl angelate in creams and ointments. It is also ingested in the form of teas or infusions.
Results and Outcomes
Anecdotal evidence and preliminary studies suggest that isoamyl angelate may help soothe skin irritations and contribute to the overall well-being when used in alternative medicinal practices .
Organic Chemistry
Application Summary
Isoamyl angelate serves as a subject in organic chemistry experiments, particularly in esterification reactions to synthesize various esters.
Methods of Application
The compound is synthesized in laboratory settings through esterification processes, often using acids and alcohols under catalytic conditions.
Results and Outcomes
Experiments have successfully produced isoamyl angelate and other esters, demonstrating the practical applications of esterification reactions in organic synthesis and the flavor industry .
Eigenschaften
IUPAC Name |
3-methylbutyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARFDQHJMNVNLE-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884475 | |
| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoamyl angelate | |
CAS RN |
10482-55-0 | |
| Record name | 3-Methylbutyl (2Z)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010482550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



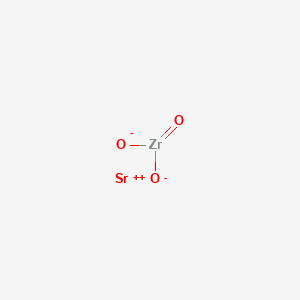
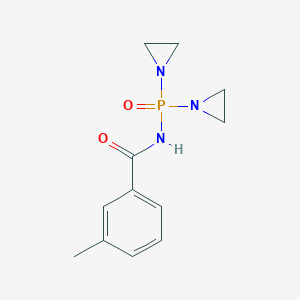
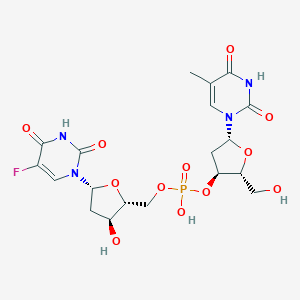
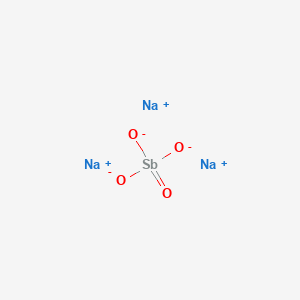
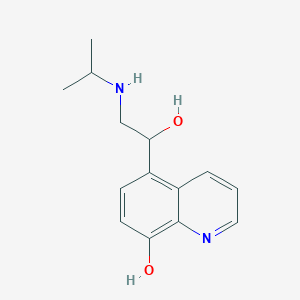
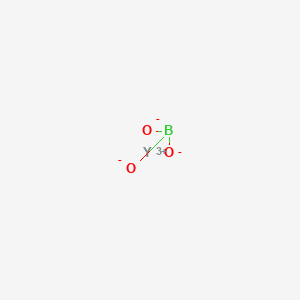
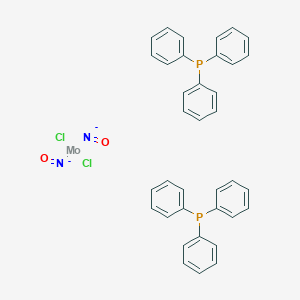

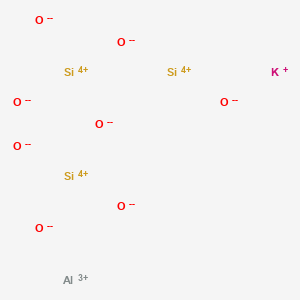
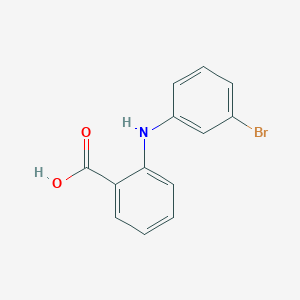
![Spiro[3.4]octan-5-one](/img/structure/B85115.png)
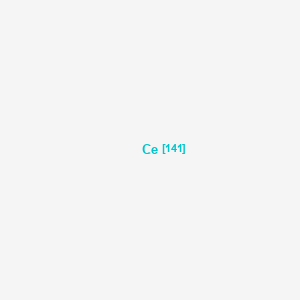
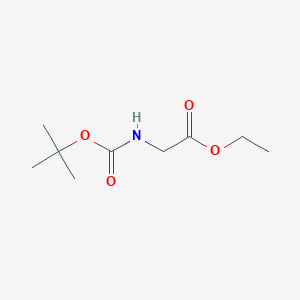
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)